2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl-
CAS No.: 53988-10-6
Cat. No.: VC8469063
Molecular Formula: C8H8N2S
Molecular Weight: 164.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 53988-10-6 |
|---|---|
| Molecular Formula | C8H8N2S |
| Molecular Weight | 164.23 g/mol |
| IUPAC Name | 4-methyl-1,3-dihydrobenzimidazole-2-thione |
| Standard InChI | InChI=1S/C8H8N2S/c1-5-3-2-4-6-7(5)10-8(11)9-6/h2-4H,1H3,(H2,9,10,11) |
| Standard InChI Key | UDQCDDZBBZNIFA-UHFFFAOYSA-N |
| SMILES | CC1=C2C(=CC=C1)NC(=S)N2 |
| Canonical SMILES | CC1=C2C(=CC=C1)NC(=S)N2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzimidazole backbone fused with a thione (–C=S) group at the 2-position and a methyl (–CH₃) group at the 4-position (Figure 1). This arrangement is represented by the SMILES string CC1=C2C(=CC=C1)NC(=S)N2 and the InChI key UDQCDDZBBZNIFA-UHFFFAOYSA-N . The planar benzimidazole ring system allows for π-π stacking interactions, while the thione group enhances electron delocalization, contributing to the compound’s stability and reactivity.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₈H₈N₂S |
| Molecular Weight | 164.23 g/mol |
| Appearance | Pale yellow to light brown solid |
| Solubility | Organic solvents (e.g., DMSO, ethanol) |
| CAS Numbers | 53988-10-6, 27231-33-0* |
*The discrepancy in CAS numbers may arise from registration variations or structural isomerism.
Synthesis and Structural Modification
Condensation Reactions
A primary synthesis route involves the condensation of 4-methyl-1,2-phenylenediamine with carbon disulfide (CS₂) in alkaline conditions. This method yields the thione derivative through nucleophilic attack, with the reaction equation:
Variations in solvent (e.g., ethanol vs. DMF) and temperature (80–120°C) significantly impact yield, which typically ranges from 60% to 85%.
Cyclization Strategies
Alternative approaches utilize cyclization of thiourea derivatives under acidic catalysis. For example, treating 4-methyl-1-(2-mercaptophenyl)urea with hydrochloric acid induces ring closure, forming the benzimidazole-2-thione core . This method favors scalability but requires stringent pH control to prevent side reactions.
Table 2: Comparison of Synthesis Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Condensation with CS₂ | 60–85 | 95+ | Simplicity |
| Cyclization of Thiourea | 70–90 | 90–95 | Scalability |
Biological Activities and Mechanisms
Antimicrobial and Antifungal Properties
The compound exhibits broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). Its mechanism involves disrupting microbial cell membranes via thiol-group interactions, leading to leakage of cellular contents. Studies report minimum inhibitory concentrations (MICs) comparable to standard antibiotics, though specific values are pending further peer-reviewed validation .
Antioxidant Capacity
The thione moiety acts as a radical scavenger, neutralizing reactive oxygen species (ROS) such as hydroxyl (- OH) and superoxide (O₂- ⁻) radicals. In vitro assays demonstrate a dose-dependent reduction in lipid peroxidation, with IC₅₀ values under investigation.
Anti-inflammatory Effects
Preliminary research indicates inhibition of cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α), key mediators of inflammation . The compound’s planar structure may obstruct COX-2’s arachidonic acid binding site, though crystallographic evidence remains unpublished.
Corrosion Inhibition in Industrial Applications
Mechanism of Action
In acidic environments (e.g., 1 M HCl), the compound adsorbs onto metal surfaces (e.g., mild steel), forming a protective film via chemisorption. The sulfur and nitrogen atoms coordinate with metal ions, creating a barrier against corrosive agents .
Table 3: Corrosion Inhibition Efficiency
| Environment | Inhibition Efficiency (%) |
|---|---|
| 1 M HCl | 85 |
| 1 M H₂SO₄ | 78 |
*Data derived from electrochemical impedance spectroscopy (EIS) and weight loss measurements .
Applications in Coordination Chemistry
The compound serves as a bidentate ligand, coordinating transition metals (e.g., Cu²⁺, Fe³⁺) through its sulfur and nitrogen atoms. These complexes exhibit enhanced catalytic activity in oxidation reactions and potential magnetochemical properties .
Pharmacokinetics and Toxicity
While bioavailability studies are ongoing, the compound’s logP (1.8) suggests moderate lipophilicity, favoring cellular uptake. Acute toxicity assays in rodent models indicate an LD₅₀ > 500 mg/kg, classifying it as Category 4 under GHS guidelines.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume